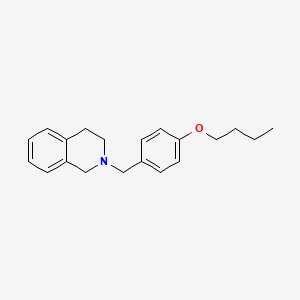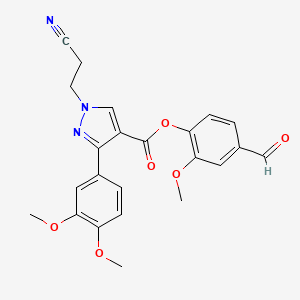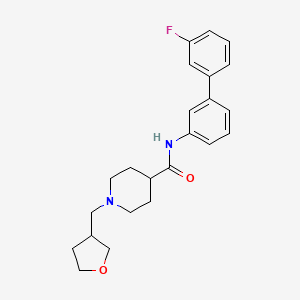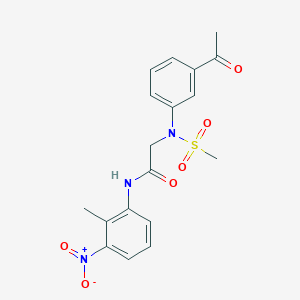
2-(4-butoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-butoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is a compound that has attracted significant attention from researchers due to its potential therapeutic applications. This compound is a tetrahydroisoquinoline derivative that has been synthesized using various methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have also been studied extensively.
作用机制
The mechanism of action of 2-(4-butoxybenzyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, studies have shown that the compound can inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and lipoxygenase (LOX). The compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-butoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has various biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It has also been shown to reduce the activity of MMPs, which are involved in the degradation of extracellular matrix proteins. In addition, the compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
实验室实验的优点和局限性
2-(4-butoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has several advantages and limitations for lab experiments. One of the advantages is that it has been shown to have low toxicity in animal models. This makes it a potential candidate for further development as a therapeutic agent. However, the compound has limited solubility in water, which can make it difficult to administer in vivo. In addition, the compound has a short half-life, which can limit its effectiveness in vivo.
未来方向
For research include investigating the potential of the compound as a therapeutic agent for various diseases, elucidating the mechanism of action in more detail, and optimizing the synthesis of the compound.
合成方法
The synthesis of 2-(4-butoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been achieved using various methods. One of the commonly used methods involves the condensation of 4-butoxybenzaldehyde and 1,2,3,4-tetrahydroisoquinoline in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reduction of 2-(4-butoxyphenyl)-1,2,3,4-tetrahydroisoquinoline using sodium borohydride. The yield and purity of the compound depend on the reaction conditions and the choice of the method used.
科学研究应用
2-(4-butoxybenzyl)-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis. The compound has been tested in animal models for its potential use in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and cancer.
属性
IUPAC Name |
2-[(4-butoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-2-3-14-22-20-10-8-17(9-11-20)15-21-13-12-18-6-4-5-7-19(18)16-21/h4-11H,2-3,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVNIFFHVKMAJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-butoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-2-phenylacetamide](/img/structure/B5158503.png)
![N-(3-chloro-4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5158510.png)

![4-butoxy-N-(1-{[(4-methylphenyl)amino]carbonyl}-2-phenylvinyl)benzamide](/img/structure/B5158538.png)
![2-(3-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5158543.png)
![4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5158553.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 1-naphthoate](/img/structure/B5158565.png)
![ethyl 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5158573.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B5158576.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5158578.png)

![N-(2-iodophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5158590.png)
